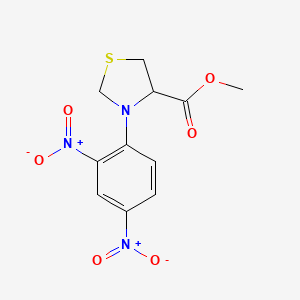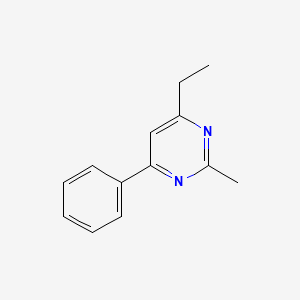![molecular formula C13H14N2O3S B14388685 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-45-0](/img/structure/B14388685.png)
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylsulfanyl group attached to a methyl group, which is further connected to an oxazole ring substituted with a dimethylcarbamate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution reactions. The final step often involves the carbamation of the oxazole ring to introduce the dimethylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
化学反应分析
Types of Reactions
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the phenylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学研究应用
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins or enzymes, potentially inhibiting their activity. The oxazole ring and dimethylcarbamate group may also play a role in binding to specific receptors or enzymes, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
- 2-Methyl-5-(phenylsulfanyl)-4-penten-2-ol
Uniqueness
5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the phenylsulfanyl group provides a unique scaffold for interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
89661-45-0 |
|---|---|
分子式 |
C13H14N2O3S |
分子量 |
278.33 g/mol |
IUPAC 名称 |
[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)13(16)17-12-8-10(18-14-12)9-19-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI 键 |
YFSRTOADMSVFAO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)OC1=NOC(=C1)CSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



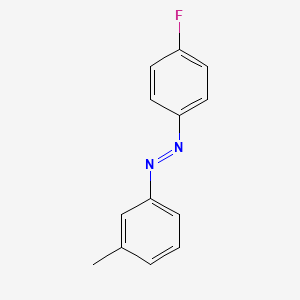
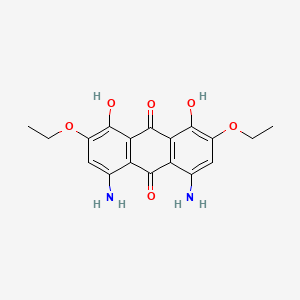
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
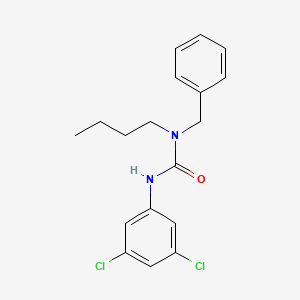
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
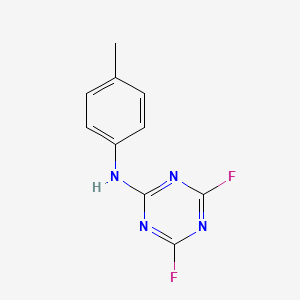

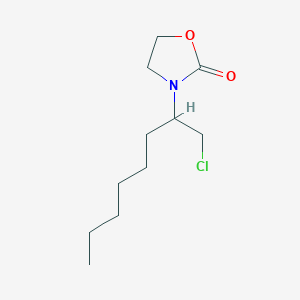
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)

